molecular formula C13H15NO3 B064432 3-Cyclopentoxy-4-methoxyphenylisocyanate CAS No. 185300-51-0

3-Cyclopentoxy-4-methoxyphenylisocyanate

Cat. No.: B064432
CAS No.: 185300-51-0
M. Wt: 233.26 g/mol
InChI Key: VDXGNTYFJGXXAA-UHFFFAOYSA-N
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Description

3-Cyclopentoxy-4-methoxyphenylisocyanate: is a chemical compound that belongs to the family of isocyanates. It is characterized by the presence of a cyclopentoxy group and a methoxy group attached to a phenyl ring, which is further connected to an isocyanate group. This compound is known for its versatility and unique chemical properties, making it valuable in various scientific research areas, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentoxy-4-methoxyphenylisocyanate typically involves the reaction of 3-cyclopentoxy-4-methoxyaniline with phosgene or a phosgene equivalent. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:

3-Cyclopentoxy-4-methoxyaniline+PhosgeneThis compound+HCl\text{3-Cyclopentoxy-4-methoxyaniline} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 3-Cyclopentoxy-4-methoxyaniline+Phosgene→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize reaction conditions and improve yield. The use of protective equipment and safety protocols is essential due to the hazardous nature of phosgene.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Cyclopentoxy-4-methoxyphenylisocyanate can undergo nucleophilic substitution reactions where the isocyanate group reacts with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding carbamic acids or esters.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and water.

    Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the reactivity of the nucleophile.

Major Products Formed:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Carbamic Acids: Formed from the reaction with water.

Scientific Research Applications

3-Cyclopentoxy-4-methoxyphenylisocyanate finds applications in various scientific research fields due to its unique properties:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclopentoxy-4-methoxyphenylisocyanate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable products. This reactivity is exploited in various applications, such as the modification of proteins or the synthesis of ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

    3-Cyclopentoxy-4-methoxyphenylamine: Similar structure but lacks the isocyanate group.

    4-Methoxyphenylisocyanate: Similar isocyanate functionality but lacks the cyclopentoxy group.

    3-Cyclopentoxyphenylisocyanate: Similar isocyanate functionality but lacks the methoxy group.

Uniqueness: 3-Cyclopentoxy-4-methoxyphenylisocyanate is unique due to the presence of both the cyclopentoxy and methoxy groups on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This combination of functional groups provides distinct chemical properties that can be leveraged in various applications.

Properties

IUPAC Name

2-cyclopentyloxy-4-isocyanato-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-16-12-7-6-10(14-9-15)8-13(12)17-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXGNTYFJGXXAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=C=O)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371003
Record name 2-(Cyclopentyloxy)-4-isocyanato-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185300-51-0
Record name 2-(Cyclopentyloxy)-4-isocyanato-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 185300-51-0
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